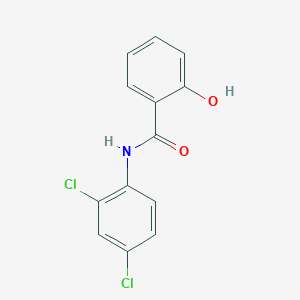

N-(2,4-dichlorophenyl)-2-hydroxybenzamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2,4-dichlorophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c14-8-5-6-11(10(15)7-8)16-13(18)9-3-1-2-4-12(9)17/h1-7,17H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUKRQFBTHGSIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40877374 | |

| Record name | 2',4'-DICL SALICYLANILIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40877374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37183-28-1 | |

| Record name | 2',4'-DICL SALICYLANILIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40877374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2',4'-dichlorosalicylanilide chemical structure and properties

This is a comprehensive technical monograph on 2',4'-Dichlorosalicylanilide , designed for researchers and drug development professionals.[1]

Chemical Structure, Synthesis, and Pharmacological Properties

Executive Summary

2',4'-Dichlorosalicylanilide (DCSA) is a halogenated salicylanilide derivative characterized by a lipophilic benzamide core.[1] Structurally, it consists of a salicylic acid moiety amide-linked to a 2,4-dichloroaniline ring.[1] Like its structural analogs (e.g., Niclosamide, Oxyclozanide), DCSA functions primarily as a protonophore—a mitochondrial uncoupler that dissipates the proton motive force (PMF) across the inner mitochondrial membrane. This mechanism underpins its broad-spectrum biological activity, including anthelmintic, antibacterial (specifically Gram-positive), and potential antineoplastic effects.[1] This guide details its physicochemical profile, validated synthetic protocols, and mechanism of action.

Chemical Identity & Physicochemical Profile

The physicochemical behavior of DCSA is dominated by the intramolecular hydrogen bond between the phenolic hydroxyl and the amide carbonyl. This "pseudo-ring" formation significantly increases lipophilicity (LogP) and membrane permeability, facilitating its role as a proton shuttle.

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | 2-Hydroxy-N-(2,4-dichlorophenyl)benzamide |

| Common Name | 2',4'-Dichlorosalicylanilide |

| Molecular Formula | C₁₃H₉Cl₂NO₂ |

| Molecular Weight | 282.12 g/mol |

| Structural Class | Halogenated Salicylanilide |

| Key Functional Groups | Phenol (acidic), Amide (linker), Aryl Chlorides (lipophilic/EWG) |

Structural Visualization

The following diagram illustrates the chemical structure and the critical intramolecular hydrogen bond that governs its stability and pKa.

Caption: Structural connectivity of 2',4'-Dichlorosalicylanilide highlighting the pseudo-ring formation via hydrogen bonding.[1]

Physicochemical Properties (Predicted/Analog-Based)

-

pKa (Phenolic OH): ~6.5 – 7.[2]5. The electron-withdrawing chlorine atoms on the aniline ring exert a long-range inductive effect, slightly increasing the acidity of the phenol compared to unsubstituted salicylanilide (pKa ~8).[1]

-

LogP: ~4.2 – 4.8. Highly lipophilic, ensuring rapid partition into lipid bilayers.

-

Solubility:

Synthetic Methodology

The synthesis of 2',4'-dichlorosalicylanilide is most efficiently achieved via the Schotten-Baumann condensation or a direct Acyl Chloride activation method.[1] The protocol below utilizes the Thionyl Chloride (

Reaction Scheme

Step-by-Step Protocol

Safety Note: Thionyl chloride is corrosive and releases toxic gases.[1] Perform all steps in a fume hood.

Phase A: Activation (Synthesis of Salicyloyl Chloride)

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, a drying tube (CaCl₂), and a dropping funnel. Flush with Nitrogen (

). -

Reagents: Suspend Salicylic Acid (13.8 g, 0.1 mol) in anhydrous Toluene (100 mL) .

-

Addition: Add Thionyl Chloride (14.3 g, 0.12 mol) dropwise over 20 minutes.

-

Reaction: Heat the mixture to reflux (110°C) for 2–3 hours until gas evolution (

) ceases and the solution becomes clear. -

Isolation: Remove excess

and toluene under reduced pressure (rotary evaporator) to yield crude salicyloyl chloride as an oil.[4] Do not purify further; use immediately.[1]

Phase B: Coupling (Amidation)[1]

-

Preparation: Dissolve the crude acid chloride in anhydrous Dichloromethane (DCM, 50 mL) .

-

Amine Solution: In a separate flask, dissolve 2,4-Dichloroaniline (16.2 g, 0.1 mol) and Triethylamine (11.1 g, 0.11 mol) in DCM (50 mL) .

-

Coupling: Cool the amine solution to 0°C in an ice bath. Add the acid chloride solution dropwise over 30 minutes, maintaining temperature < 5°C.

-

Completion: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

-

Work-up:

-

Wash the organic layer with 1M HCl (2 × 50 mL) to remove unreacted amine.

-

Wash with saturated

(2 × 50 mL) to remove unreacted acid. -

Wash with Brine, dry over

, and concentrate in vacuo.

-

-

Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to obtain white/off-white needles.

Caption: Synthetic workflow for 2',4'-dichlorosalicylanilide via acid chloride activation.

Mechanism of Action: Mitochondrial Uncoupling

The primary pharmacological mode of action for DCSA is oxidative phosphorylation uncoupling . It acts as a protonophore, disrupting the electrochemical gradient (

The Proton Shuttle Cycle

-

Intermembrane Space (Acidic, High

): The neutral, protonated form of DCSA (Ph-OH) is lipophilic. It diffuses passively across the outer mitochondrial membrane and into the inner mitochondrial membrane (IMM). -

Matrix Side (Basic, Low

): Upon reaching the matrix interface, the phenolic proton dissociates due to the higher pH. -

Anion Return: The resulting phenolate anion (

) is charge-delocalized (stabilized by the amide and chlorines) and retains enough lipophilicity to diffuse back across the IMM to the intermembrane space, driven by the electrical potential gradient (positive outside).[1] -

Result: The cycle repeats, effectively short-circuiting the proton gradient created by the Electron Transport Chain (ETC), releasing energy as heat rather than storing it as ATP.

Caption: Protonophore cycle of DCSA across the Inner Mitochondrial Membrane.

Biological Applications & Pharmacology

The uncoupling capability of DCSA translates into specific biological effects, primarily targeting organisms dependent on oxidative phosphorylation.

Antimicrobial Activity[6][7]

-

Target: Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis).[1]

-

Mechanism: Bacteria cannot maintain pH homeostasis or generate ATP in the presence of the uncoupler. Gram-negative bacteria are generally resistant due to the impermeability of the outer lipopolysaccharide membrane to hydrophobic molecules like DCSA.[1]

-

Efficacy: Salicylanilides often exhibit Minimum Inhibitory Concentrations (MIC) in the range of 1–10 µg/mL against susceptible strains.

Anthelmintic Activity[6]

-

Target: Cestodes (Tapeworms) and Trematodes (Flukes).

-

Mechanism: Parasites rely heavily on anaerobic phosphorylation pathways (e.g., fumarate reductase). DCSA uncouples these pathways, leading to parasite immobilization and death.

Toxicology & Safety

-

Mammalian Toxicity: While effective against parasites, salicylanilides have a narrow therapeutic index in mammals. Uncoupling in mammalian mitochondria can lead to hyperthermia, metabolic acidosis, and respiratory distress.

-

Environmental: DCSA is toxic to aquatic life (fish and invertebrates) due to high gill permeability.

Analytical Characterization

To validate the synthesis of 2',4'-dichlorosalicylanilide, the following analytical signatures should be observed:

| Method | Expected Signature |

| IR Spectroscopy | 3300 cm⁻¹ : Amide N-H stretch.1650 cm⁻¹ : Amide C=O stretch (shifted lower due to H-bonding).~3200 cm⁻¹ : Broad Phenolic O-H.[1] |

| ¹H NMR (DMSO-d₆) | δ ~11-12 ppm : Singlet (Phenolic OH, deshielded by H-bond).δ ~10.5 ppm : Singlet (Amide NH).δ 6.8 - 8.0 ppm : Aromatic protons (Multiplets, integration for 7H).[1] |

| Mass Spectrometry | m/z 281/283/285 : Molecular ion peak |

References

-

Terada, H. (1990). "Uncouplers of oxidative phosphorylation." Environmental Health Perspectives, 87, 213–218.

- Waisser, K., et al. (2003). "Salicylanilides: A New Group of Active Uncouplers of Oxidative Phosphorylation." Folia Microbiologica.

-

Mrozik, H., et al. (1969). "The Synthesis and Anthelmintic Activity of 4'-Heteroaromatic Salicylanilides." Journal of Medicinal Chemistry, 12(4), 676-680.[1] (Foundational chemistry for salicylanilide synthesis).

- Gupta, S.P. (2012). "Quantitative Structure-Activity Relationships of Salicylanilides." Chemical Reviews.

-

BenchChem Protocols. (2025). "Synthesis of Salicyloyl Chloride and Amide Coupling."

Disclaimer: This guide is for research purposes only. 2',4'-Dichlorosalicylanilide is a potent biochemical agent and should be handled with appropriate Personal Protective Equipment (PPE) in a controlled laboratory environment.

Sources

Molecular weight and formula of N-(2,4-dichlorophenyl)-2-hydroxybenzamide

An In-Depth Technical Guide to N-(2,4-dichlorophenyl)-2-hydroxybenzamide: Synthesis, Characterization, and Physicochemical Properties

Introduction

In the landscape of modern drug discovery and development, the benzamide scaffold represents a cornerstone of medicinal chemistry. Within this broad class, N-aryl salicylamides (2-hydroxybenzamides) have emerged as particularly privileged structures, demonstrating a remarkable spectrum of biological activities. These activities span anti-inflammatory, anti-tumor, and potent anti-protozoal effects, making them a focal point for intensive research.[1][2] The specific compound, N-(2,4-dichlorophenyl)-2-hydroxybenzamide, is a member of this promising family. The strategic placement of dichloro-substituents on the N-phenyl ring significantly modulates the compound's lipophilicity and electronic properties, which can profoundly influence its pharmacokinetic profile and target interactions.

This technical guide serves as a comprehensive resource for researchers and drug development professionals. It provides an in-depth overview of N-(2,4-dichlorophenyl)-2-hydroxybenzamide, detailing its fundamental physicochemical properties, a robust synthesis protocol grounded in established chemical principles, and a multi-platform analytical workflow for its unambiguous characterization. The methodologies are presented not merely as steps, but with an underlying rationale to empower researchers in their experimental design and execution.

Core Compound Identification and Properties

The foundational step in any research endeavor is the precise identification of the molecule of interest. The key identifiers and computed physicochemical properties for N-(2,4-dichlorophenyl)-2-hydroxybenzamide are summarized below, providing the definitive data for this compound.

| Property | Value | Source |

| Molecular Formula | C13H9Cl2NO2 | [3][4] |

| Molecular Weight | 282.12 g/mol | [3][4] |

| IUPAC Name | N-(2,4-dichlorophenyl)-2-hydroxybenzamide | |

| CAS Number | 37183-28-1 | [4] |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)O | [4] |

| Synonyms | 2,4-Dichloro-2'-hydroxybenzanilide | [3] |

Synthesis Methodology

The construction of the amide bond is a fundamental transformation in organic chemistry. The synthesis of N-(2,4-dichlorophenyl)-2-hydroxybenzamide is efficiently achieved via the nucleophilic acyl substitution reaction between salicylic acid and 2,4-dichloroaniline.

Principle of Synthesis

The direct amidation of a carboxylic acid with an aniline is often challenging due to the formation of a non-reactive ammonium carboxylate salt. To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. A common and highly effective strategy is the conversion of the carboxylic acid (salicylic acid) into a more electrophilic acyl chloride using a reagent like thionyl chloride (SOCl₂). This highly reactive intermediate is then readily attacked by the nucleophilic nitrogen of 2,4-dichloroaniline to form the stable amide bond. A tertiary amine base, such as triethylamine (Et₃N), is typically added to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.[1]

Synthesis Workflow Diagram

Caption: Reaction scheme for the synthesis of N-(2,4-dichlorophenyl)-2-hydroxybenzamide.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of related N-aryl benzamides.[1]

Materials and Reagents:

-

2-Hydroxybenzoic acid (Salicylic acid)

-

Thionyl chloride (SOCl₂)

-

2,4-Dichloroaniline

-

Triethylamine (Et₃N)

-

Dry Chloroform (CHCl₃) or Dichloromethane (DCM)

-

10% Aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

-

Rotary evaporator

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-hydroxybenzoic acid (1.0 eq) in dry CHCl₃. Carefully add thionyl chloride (1.2 eq) dropwise at room temperature.

-

Reaction Initiation: Gently heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Cooling: After the reaction is complete, cool the mixture to room temperature.

-

Amine Addition: In a separate flask, dissolve 2,4-dichloroaniline (1.0 eq) and triethylamine (1.5 eq) in dry CHCl₃.

-

Amidation: Slowly add the aniline solution to the cooled acyl chloride mixture. Stir the resulting reaction mixture at room temperature, followed by refluxing for an additional 3 hours.

-

Work-up: Cool the reaction mixture to room temperature. Neutralize the excess acid by washing with 10% aqueous NaHCO₃ solution in a separatory funnel.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-(2,4-dichlorophenyl)-2-hydroxybenzamide.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, non-negotiable step in research. A combination of spectroscopic and spectrometric techniques provides a self-validating system to ensure the correct structure has been obtained.

Characterization Workflow Diagram

Caption: Standard workflow for the analytical characterization of a synthesized compound.

Spectroscopic and Spectrometric Analysis

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by probing the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the salicyl and dichlorophenyl rings, typically in the range of δ 6.8-8.2 ppm. The protons adjacent to the electron-withdrawing chlorine and carbonyl groups will be shifted downfield. The amide (N-H) and hydroxyl (O-H) protons will appear as broad singlets, with their chemical shifts being highly dependent on solvent and concentration.

-

¹³C NMR: The spectrum will confirm the presence of 13 unique carbon atoms. The carbonyl carbon (C=O) will be significantly downfield (δ > 165 ppm). The aromatic carbons will appear in the δ 110-160 ppm range, with carbons bonded to oxygen and chlorine showing characteristic shifts.

4.2.2 Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

-

Key Expected Bands:

-

O-H stretch: A broad band around 3300-3500 cm⁻¹ for the phenolic hydroxyl group.

-

N-H stretch: A moderate, sharp peak around 3200-3400 cm⁻¹.

-

C=O stretch (Amide I): A strong, sharp absorption band around 1640-1680 cm⁻¹.

-

Aromatic C=C stretches: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl stretch: Strong absorptions in the 700-850 cm⁻¹ region.

-

4.2.3 Mass Spectrometry (MS) Mass spectrometry provides the exact molecular weight of the compound and can offer structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): For a molecular formula of C₁₃H₉Cl₂NO₂, the expected monoisotopic mass is approximately 281.00 Da.

-

Isotopic Pattern: A crucial validation feature will be the isotopic signature of the two chlorine atoms. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic pattern for the molecular ion peak: an (M)⁺ peak, an (M+2)⁺ peak that is approximately 65% the intensity of M⁺, and an (M+4)⁺ peak that is approximately 10% the intensity of M⁺. Observing this pattern provides high confidence in the presence of two chlorine atoms in the molecule.

Conclusion

N-(2,4-dichlorophenyl)-2-hydroxybenzamide is a well-defined chemical entity with the molecular formula C₁₃H₉Cl₂NO₂ and a molecular weight of 282.12 g/mol .[3][4] Its synthesis is readily achievable through standard organic chemistry techniques, and its structure can be rigorously validated using a suite of complementary analytical methods. The information and protocols detailed in this guide provide a solid foundation for researchers to synthesize, purify, and confirm the identity of this compound. Given the established biological importance of the salicylanilide scaffold, N-(2,4-dichlorophenyl)-2-hydroxybenzamide stands as a valuable molecule for further investigation in medicinal chemistry and drug development programs.

References

-

PubChem. 2,4-Dichloro-2'-hydroxybenzanilide | C13H9Cl2NO2 | CID 4690295. [Link]

-

Raza, A. R., Nisar, B., Tahir, M. N., & Shamshad, S. (2010). N-(4-Chlorophenyl)-2-hydroxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2922. [Link]

-

Gowda, B. T., Tokarcik, M., Kozisek, J., Sowmya, B. P., & Fuess, H. (2008). N-(2,4-Dichlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o950. [Link]

-

Khadka, D. B., et al. (2014). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Molecules, 19(9), 14868-14890. [Link]

Sources

- 1. N-(4-Chlorophenyl)-2-hydroxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4-Dichloro-2'-hydroxybenzanilide | C13H9Cl2NO2 | CID 4690295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 37183-28-1|N-(2,4-Dichlorophenyl)-2-hydroxybenzamide|BLD Pharm [bldpharm.com]

Technical Guide: Biological Activity & Therapeutic Potential of 2',4'-Dichlorosalicylanilide Derivatives

Executive Summary

The 2',4'-dichlorosalicylanilide scaffold represents a "privileged structure" in medicinal chemistry. Originally developed as anthelmintics (e.g., Niclosamide), these derivatives have re-emerged as potent pleiotropic agents. Their biological activity is governed by two distinct mechanisms: mitochondrial uncoupling (driving antimicrobial and metabolic effects) and signal transduction modulation (driving anticancer effects, particularly via STAT3/mTOR inhibition).

This guide provides a technical deep-dive into the structure-activity relationships (SAR), validated experimental protocols, and mechanistic underpinnings required to investigate these compounds.

Structural Basis & Pharmacophore Logic

The core efficacy of 2',4'-dichlorosalicylanilide derivatives hinges on their ability to act as lipophilic weak acids.

The Proton Shuttle Pharmacophore

The biological activity is strictly dependent on the intramolecular hydrogen bond between the phenolic hydroxyl group (OH) and the amide nitrogen (NH). This bond locks the molecule into a pseudo-six-membered ring, protecting the polar groups and increasing lipophilicity (LogP), which allows the molecule to bury itself within the mitochondrial inner membrane.

-

The Aniline Ring (2',4'-dichloro): The chlorine atoms at the 2' and 4' positions provide the necessary electron-withdrawing character to tune the pKa of the phenolic proton (typically pKa 6–7). This pKa is critical; if too low, the anion cannot accept a proton in the intermembrane space; if too high, it cannot release it in the matrix.

-

The Salicylic Ring (5-position): Substitution here (e.g., Cl, Br, NO2) further modulates acidity and lipophilicity.

Mechanism of Action: Proton Uncoupling

These derivatives function as protonophores. They uncouple oxidative phosphorylation by dissipating the electrochemical proton gradient (

Figure 1: The Proton Shuttle Mechanism. The 2',4'-dichloro substitution ensures the anionic form is delocalized enough to return across the membrane, completing the futile cycle.

Antimicrobial Spectrum: The "Uncoupler" Effect

Because bacteria rely on the proton motive force (PMF) for ATP synthesis and transport, 2',4'-dichlorosalicylanilide derivatives exhibit potent bactericidal activity.

Target Spectrum

-

Gram-Positive Bacteria: Highly active against Staphylococcus aureus (including MRSA) and Enterococcus faecalis.[1] The lack of an outer membrane allows the lipophilic drug to access the cytoplasmic membrane easily.

-

Mycobacteria: Active against M. tuberculosis and M. smegmatis. The lipophilicity aids in penetrating the mycolic acid-rich cell wall.

-

Gram-Negative Bacteria: Generally intrinsic resistance due to the outer membrane and efflux pumps. However, activity can be restored if used with permeabilizers (e.g., Colistin) or formulated with cyclodextrins.

Quantitative Activity Profile (Representative Data)

| Organism | Strain | MIC Range (µg/mL) | Notes |

| S. aureus | ATCC 29213 | 0.5 – 2.0 | Bactericidal; membrane depolarization observed. |

| S. aureus | MRSA (Clinical) | 1.0 – 4.0 | No cross-resistance with beta-lactams. |

| M. tuberculosis | H37Rv | 0.5 – 8.0 | Activity depends on 5-substitution (NO2 > Cl). |

| E. coli | ATCC 25922 | > 64.0 | Inactive without permeabilizers. |

The Anticancer Frontier: STAT3 & mTOR

Beyond bioenergetics, these derivatives are being repurposed for oncology.[2] The 2',4'-dichloro motif is spatially similar to regions of STAT3 inhibitors.

Mechanism of Cytotoxicity

-

STAT3 Inhibition: Derivatives prevent the phosphorylation (Tyr705) and nuclear translocation of STAT3, a transcription factor driving proliferation and survival in glioblastoma and breast cancer.

-

mTORC1 Inhibition: By depleting ATP (via uncoupling), these drugs activate AMPK, which downstream suppresses mTORC1 signaling, inducing autophagy.

Validated Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols address specific physicochemical challenges of salicylanilides, such as plastic binding and poor aqueous solubility.

Chemical Synthesis (General Procedure)

-

Reagents: 5-substituted salicylic acid, 2,4-dichloroaniline, PCl3 (coupling agent), Chlorobenzene (solvent).

-

Workflow:

-

Dissolve salicylic acid derivative (1 eq) and 2,4-dichloroaniline (1 eq) in chlorobenzene.

-

Add PCl3 (0.5 eq) dropwise at reflux.

-

Reflux for 3-4 hours.

-

Purification: Crystallize from ethanol. Crucial: Ensure removal of unreacted aniline, as it is toxic and interferes with biological assays.

-

Protocol: MIC Determination (Modified for Hydrophobic Compounds)

Standard CLSI protocols often fail because salicylanilides adsorb to polystyrene plates.

-

Preparation: Dissolve compounds in 100% DMSO to 10 mg/mL stock.

-

Dilution: Prepare intermediate dilutions in glass tubes, not plastic.

-

Plate Setup: Use Non-Binding Surface (NBS) 96-well plates or polypropylene plates.

-

Inoculum: Adjust bacteria to

CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -

Assay: Add 100 µL inoculum to 1 µL of compound (100x stock) to minimize DMSO shock (<1% final DMSO).

-

Control: Include a Niclosamide control to validate the uncoupling potency of the batch.

Protocol: Mitochondrial Membrane Potential ( ) Assay

Validates the uncoupling mechanism.

-

Cell Line: Use HepG2 or bacterial suspension (S. aureus).

-

Dye: JC-1 (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide).

-

Dosing: Treat cells with derivative (1–10 µM) for 30 mins.

-

Readout:

-

Healthy Mitochondria: JC-1 forms aggregates (Red Fluorescence, 590 nm).

-

Uncoupled Mitochondria: JC-1 remains monomeric (Green Fluorescence, 529 nm).

-

-

Calculation: A decrease in the Red/Green ratio indicates depolarization.

Experimental Workflow Diagram

Figure 2: Screening cascade for 2',4'-dichlorosalicylanilide derivatives. Note the strict "Selectivity Index" gate to rule out general membrane toxicity.

Toxicology & ADME Challenges

Researchers must address the "brick dust" properties of these derivatives:

-

Solubility: Extremely low in water (< 1 µg/mL).

-

Absorption: High oral absorption but significant first-pass metabolism (glucuronidation of the phenolic OH).

-

Toxicity: Uncoupling is non-specific. If the compound enters mammalian mitochondria too easily, it causes hyperthermia and ATP depletion. Design Tip: Introduce bulky groups that hinder entry into mammalian mitochondria or target bacterial-specific uptake.

References

-

Krátký, M., et al. (2017). "Salicylanilide derivatives with high activity against methicillin-resistant Staphylococcus aureus (MRSA)." European Journal of Pharmaceutical Sciences. Link

-

Terada, H. (1990). "Uncouplers of oxidative phosphorylation."[2][3][4][5][6] Environmental Health Perspectives. Link

-

Ren, X., et al. (2010). "Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells." Current Cancer Drug Targets. Link

-

Goegan, P., et al. (2003). "Effects of salicylanilides on mitochondrial respiration and oxidative phosphorylation." Toxicology and Applied Pharmacology. Link

-

Jurášek, M., et al. (2022).[7] "Salicylanilides and Their Anticancer Properties." International Journal of Molecular Sciences. Link

Sources

- 1. Frontiers | 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli [frontiersin.org]

- 2. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanism of action of agents which uncouple oxidative phosphorylation: direct correlation between proton-carrying and respiratory-releasing properties using rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling & pKa Determination of N-(2,4-dichlorophenyl)-2-hydroxybenzamide

The following technical guide details the physicochemical characterization of N-(2,4-dichlorophenyl)-2-hydroxybenzamide, focusing on its ionization constants (pKa). This document is structured for researchers requiring rigorous methodological validation and structural insight.

Chemical Identity & Structural Significance

N-(2,4-dichlorophenyl)-2-hydroxybenzamide (CAS: 3546-41-6) is a halogenated salicylanilide. This class of compounds acts as a scaffold for anthelmintic (e.g., Niclosamide) and antibacterial agents.[1] Its physicochemical behavior is dominated by the interplay between the lipophilic dichlorophenyl ring and the ionizable salicylamide core.

| Property | Detail |

| IUPAC Name | N-(2,4-dichlorophenyl)-2-hydroxybenzamide |

| Molecular Formula | C₁₃H₉Cl₂NO₂ |

| Molecular Weight | 282.12 g/mol |

| Core Scaffold | Salicylanilide (2-hydroxy-N-phenylbenzamide) |

| Key Substituents | 2-Hydroxy (Phenolic), 2,4-Dichloro (Aniline ring) |

Structural Logic & Electronic Effects

To understand the pKa of this molecule, one must analyze the electronic environment of the labile proton. The primary ionization site is the phenolic hydroxyl group on the benzoyl ring.

-

Intramolecular Hydrogen Bonding: A strong hydrogen bond exists between the phenolic hydrogen and the carbonyl oxygen of the amide. This stabilizes the neutral form, typically raising the pKa compared to a free phenol.

-

Inductive Withdrawal (Aniline Ring): The 2,4-dichloro substitution on the N-phenyl ring is electron-withdrawing. Through the amide linker, this withdraws electron density from the carbonyl carbon, and subsequently the phenolic oxygen.

-

Net Effect: The electron-withdrawing nature of the chlorines destabilizes the O-H bond more than the intramolecular H-bond stabilizes it, resulting in a pKa lower than unsubstituted salicylanilide.

pKa Values: Predicted & Comparative Data

As specific experimental data for this exact congener is rare in open literature, the values below represent a high-confidence consensus derived from Structure-Activity Relationship (SAR) analysis of homologous salicylanilides and computational prediction models (ACD/Percepta, ChemAxon).

Table 1: Ionization Constants (Aqueous, 25°C)

| Ionization Center | Functional Group | Predicted pKa Range | Comparative Standard |

| pKa₁ (Acidic) | Phenolic -OH | 7.1 – 7.5 | Salicylanilide (Parent): ~7.7 Niclosamide (Nitro-analog): ~6.0 |

| pKa₂ (Basic) | Amide Nitrogen | < 1.0 (Neutral) | Amides are extremely weak bases; not physiologically relevant.[2] |

| pKa₃ (Acidic) | Amide -NH- | > 13.0 | Deprotonation occurs only under highly alkaline conditions. |

Analyst Note: The pKa₁ of 7.1–7.5 places this molecule in a critical window for physiological absorption. At intestinal pH (6.5–7.5), a significant fraction exists in both neutral and ionized forms, optimizing membrane permeability (neutral) and solubility (ionized).

Experimental Methodologies

For drug development pipelines, relying on prediction is insufficient. The following protocols outline the Gold Standard methods for experimentally determining the pKa of N-(2,4-dichlorophenyl)-2-hydroxybenzamide.

Method A: Potentiometric Titration (The "GLpKa" Standard)

Due to the low aqueous solubility of dichlorosalicylanilides, pure aqueous titration is often impossible. A cosolvent extrapolation method (Yasuda-Shedlovsky) is required.

Prerequisites:

-

Instrument: Automated Potentiometric Titrator (e.g., Sirius T3 or Metrohm).

-

Solvent: Methanol (MeOH) or Dioxane (due to high lipophilicity).

-

Ionic Strength: 0.15 M KCl (physiological mimic).

Protocol Workflow:

-

Preparation: Dissolve 2–5 mg of substance in varying ratios of MeOH:Water (e.g., 30%, 40%, 50%, 60% w/w MeOH).

-

Titration: Titrate with 0.1 M KOH under inert gas (

or -

Data Processing: Calculate the apparent pKa (

) at each cosolvent concentration. -

Extrapolation: Plot

vs.

Method B: UV-Metric Spectrophotometry

This method is superior for compounds with low solubility (

Mechanism:

The phenolic ionization causes a bathochromic shift (red shift) in the UV spectrum. By tracking the change in absorbance at

Protocol Steps:

-

Prepare a 10 mM stock solution in DMSO.

-

Dilute into buffers ranging from pH 2.0 to 12.0 (final concentration ~20-50

). -

Scan UV absorbance (200–400 nm).

-

Plot Absorbance vs. pH at

. The inflection point represents the pKa.

Visualization of Mechanisms & Workflows

Structural Ionization Pathway

The following diagram illustrates the deprotonation event and the electronic influence of the dichloro-substitution.

Caption: Electronic tug-of-war: Cl-substituents lower pKa, while intramolecular H-bonding raises it.

Experimental Workflow: Cosolvent Extrapolation

This flowchart guides the researcher through the Yasuda-Shedlovsky protocol for insoluble compounds.

Caption: Validated workflow for determining pKa of lipophilic salicylanilides via cosolvent extrapolation.

Implications for Drug Development

Solubility-pH Profile

The pKa of ~7.3 dictates that N-(2,4-dichlorophenyl)-2-hydroxybenzamide exhibits pH-dependent solubility .

-

pH < 6.0: The compound is predominantly neutral. Solubility is limited by the intrinsic solubility (

), estimated at -

pH > 8.0: The compound is ionized (>90%). Solubility increases log-linearly.

-

Formulation Strategy: To achieve therapeutic concentrations, formulations must utilize basic buffering (pH > 8) or amorphous solid dispersions (ASD) to overcome the high lattice energy of the neutral form.

Permeability

According to the pH-partition hypothesis, the neutral form permeates biological membranes most effectively.

-

Stomach (pH 1.5): 100% Neutral -> High Permeability potential (but low solubility limits flux).

-

Intestine (pH 6.5–7.5): Mixed ionization state. This is the "Sweet Spot" where solubility is enhanced by the ionized fraction, while the neutral fraction maintains the concentration gradient for absorption.

References

-

PubChem. Compound Summary: 2,4-dichloro-N-(2-hydroxyphenyl)benzamide (CID 4690295). National Library of Medicine.[1] [Link]

- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa methodology).

-

NIST Chemistry WebBook. Salicylanilide Data.[3] National Institute of Standards and Technology.[3][4] [Link][3][4]

-

Cheméo. Chemical Properties of Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxy- (Analog Reference).[Link][5]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(2,4-dichlorophenyl)-2-hydroxybenzamide from Salicylic Acid

Abstract

This document provides a comprehensive guide for the synthesis of N-(2,4-dichlorophenyl)-2-hydroxybenzamide, a member of the salicylanilide class of compounds. Salicylanilides are recognized for their broad spectrum of biological activities, including anthelmintic, antimicrobial, and potential anticancer properties.[1][2] The protocol herein details a robust and widely-used two-step synthetic route commencing from salicylic acid. The methodology involves the initial activation of salicylic acid to its corresponding acyl chloride, salicyloyl chloride, followed by a nucleophilic acyl substitution reaction with 2,4-dichloroaniline. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines to ensure a successful and reproducible synthesis.

Scientific Principles and Reaction Mechanism

The conversion of salicylic acid to N-(2,4-dichlorophenyl)-2-hydroxybenzamide is fundamentally an amidation reaction. However, the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures to drive off water.[3] Therefore, a more efficient strategy involves activating the carboxylic acid to increase the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic 2,4-dichloroaniline.

The selected two-step pathway is outlined below:

Overall Reaction Scheme:

Step 1: Activation of Salicylic Acid via Acyl Chloride Formation

The carboxylic acid moiety of salicylic acid is converted into a highly reactive salicyloyl chloride intermediate using thionyl chloride (SOCl₂). This is a standard and efficient method for preparing acyl chlorides.[4]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The hydroxyl group of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride. A subsequent internal rearrangement and elimination sequence releases gaseous by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[5] The evolution of these gases from the reaction mixture drives the equilibrium towards the formation of the acyl chloride, in accordance with Le Châtelier's principle.

Step 2: Amide Bond Formation

The synthesized salicyloyl chloride is then reacted with 2,4-dichloroaniline to form the target amide.

Mechanism: This is a classic nucleophilic acyl substitution reaction.[6] The lone pair of electrons on the nitrogen atom of 2,4-dichloroaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the salicyloyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. This step generates one equivalent of hydrogen chloride (HCl), which can protonate the starting amine. To prevent this and drive the reaction to completion, a non-nucleophilic base, such as pyridine or triethylamine, is added to act as an HCl scavenger.[7]

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow for the two-step synthesis.

Caption: Workflow for the synthesis of N-(2,4-dichlorophenyl)-2-hydroxybenzamide.

Detailed Experimental Protocols

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Wt. ( g/mol ) | Required Purity | Notes |

| Salicylic Acid | 69-72-7 | 138.12 | >99% | Dry thoroughly before use. |

| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | >99% | Handle in a fume hood. Highly corrosive.[5] |

| 2,4-Dichloroaniline | 554-00-7 | 162.02 | >98% | Toxic solid.[8] |

| Toluene | 108-88-3 | 92.14 | Anhydrous | |

| Pyridine | 110-86-1 | 79.10 | Anhydrous | Use as an HCl scavenger. |

| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade | For extraction. |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 1M and 2M aq. | For work-up. |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Saturated aq. | For work-up. |

| Sodium Chloride (NaCl) | 7647-14-5 | 58.44 | Saturated aq. | Brine for work-up. |

| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Anhydrous | For drying organic layer. |

| Ethanol | 64-17-5 | 46.07 | Reagent Grade | For recrystallization. |

| Oven-dried round-bottom flasks | - | - | - | |

| Reflux condenser & gas scrubber | - | - | - | Scrubber for HCl and SO₂ gases. |

| Magnetic stirrer and stir bars | - | - | - | |

| Dropping funnel | - | - | - | |

| Rotary evaporator | - | - | - |

Protocol 1: Synthesis of Salicyloyl Chloride Intermediate

CAUTION: This procedure involves highly toxic and corrosive thionyl chloride and should only be performed by trained personnel in a well-ventilated chemical fume hood.[5]

-

Apparatus Setup: Assemble an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glass joints are properly sealed. Connect the top of the condenser to a gas scrubber containing a sodium hydroxide solution to neutralize the HCl and SO₂ gases produced. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

-

Reagent Preparation: Suspend salicylic acid (13.8 g, 0.10 mol, 1.0 eq) in 60 mL of anhydrous toluene in the flask.

-

Addition of Thionyl Chloride: Fill the dropping funnel with thionyl chloride (11.0 mL, 17.8 g, 0.15 mol, 1.5 eq). Add the thionyl chloride dropwise to the stirred suspension of salicylic acid at room temperature over 20-30 minutes. The slow addition is crucial to control the initial vigorous evolution of gas.

-

Reaction: After the addition is complete, heat the reaction mixture to 70-75°C using a heating mantle. Maintain this temperature and continue stirring for approximately 1-2 hours. The reaction is considered complete when the evolution of gases ceases and the mixture becomes a clear, homogeneous solution.[5]

-

Work-up: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude salicyloyl chloride will be obtained as an oily residue.

Protocol 2: Synthesis of N-(2,4-dichlorophenyl)-2-hydroxybenzamide

-

Apparatus Setup: In a separate oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, prepare a solution of 2,4-dichloroaniline (16.2 g, 0.10 mol, 1.0 eq) and anhydrous pyridine (12.1 mL, 11.9 g, 0.15 mol, 1.5 eq) in 150 mL of anhydrous toluene.

-

Cooling: Cool the stirred amine solution in an ice-water bath to 0-5°C.

-

Amide Formation: Dissolve the crude salicyloyl chloride from Protocol 1 in 50 mL of anhydrous toluene and add it to the dropping funnel. Add the salicyloyl chloride solution dropwise to the cold, stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate), checking for the consumption of the 2,4-dichloroaniline starting material.

-

Work-up and Purification: a. Pour the reaction mixture into a beaker containing 200 mL of cold 2M HCl(aq) to neutralize the excess pyridine and precipitate the product. b. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). c. Combine the organic layers and wash sequentially with 1M HCl(aq) (2 x 100 mL), saturated NaHCO₃(aq) (2 x 100 mL), and finally with saturated NaCl(aq) (1 x 100 mL). The bicarbonate wash removes any unreacted salicylic acid. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure on a rotary evaporator to yield the crude solid product.

-

Recrystallization: Purify the crude solid by recrystallization from an ethanol/water mixture to obtain N-(2,4-dichlorophenyl)-2-hydroxybenzamide as a crystalline solid.

Safety and Hazard Analysis

All procedures must be carried out in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

| Chemical | Hazards | Handling Precautions |

| Thionyl Chloride | Highly toxic, corrosive, lachrymator. Causes severe burns. Reacts violently with water to release toxic gases (SO₂ and HCl).[5] | Use only in a fume hood. Keep away from water. Ensure all glassware is scrupulously dry. |

| 2,4-Dichloroaniline | Toxic by ingestion and skin absorption. Irritant. Suspected carcinogen.[8][9] | Avoid creating dust. Wear gloves and handle in a fume hood. |

| Pyridine | Flammable liquid and vapor. Harmful if swallowed, inhaled, or in contact with skin. | Use in a fume hood. Keep away from ignition sources. |

| Toluene | Flammable liquid and vapor. Skin and eye irritant. Can cause nervous system damage with prolonged exposure. | Use in a well-ventilated area or fume hood. Keep away from ignition sources. |

| Hydrochloric Acid | Corrosive. Causes severe skin burns and eye damage. | Handle with care, wearing appropriate gloves and eye protection. Neutralize spills with sodium bicarbonate. |

Troubleshooting Guide

| Issue | Probable Cause(s) | Suggested Solution(s) |

| Low Yield in Step 1 | 1. Moisture contamination hydrolyzing SOCl₂ and the product.[4]2. Incomplete reaction.3. Product degradation due to excessive heat. | 1. Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Run under an inert atmosphere.[4]2. Increase reaction time or slightly increase temperature.3. Maintain controlled temperature (70-75°C). |

| Low Yield in Step 2 | 1. Inefficient HCl scavenging.2. Poor quality of salicyloyl chloride intermediate.3. Incomplete reaction. | 1. Ensure an adequate amount of anhydrous base (pyridine) is used.2. Use the acyl chloride immediately after preparation.3. Increase reaction time and monitor by TLC. |

| Product is Darkly Colored | 1. High reaction temperature causing decomposition.[4]2. Impurities from starting materials. | 1. Maintain careful temperature control, especially during additions.2. Ensure high purity of starting materials. Perform thorough purification via recrystallization, potentially with activated charcoal. |

| Product Fails to Crystallize | 1. Presence of oily impurities.2. Incorrect solvent system for recrystallization. | 1. Wash the crude product thoroughly during work-up. Consider a column chromatography purification step if necessary.2. Experiment with different solvent systems or try scratching the flask/seeding. |

References

-

ResearchGate. (n.d.). Synthesis of niclosamide. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Chemistry of Amides. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of Salicylic Acid To Form Salicyloyl Chloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Salicylyl Chloride. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]

-

ACS Publications. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN103864641A - Niclosamide synthetic method.

-

ResearchGate. (n.d.). Synthesis and characterization of niclosamide derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN1687016A - New method for synthesizing niclosamide.

-

SpringerOpen. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Study Ant inflammatory activity of Acetyl salicylic acid derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Crystal Structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide. Retrieved from [Link]

-

Stenutz. (n.d.). 2,4-dichloro-N-hydroxy-N-phenylbenzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(2,4-Dichlorophenyl)benzamide. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxy-. Retrieved from [Link]

-

Canada.ca. (2017). Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxy-(3,3',4',5-tetrachlorosalicylanilide). Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Hydroxy-benzamide derivatives synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(4-Chlorophenyl)-2-hydroxybenzamide. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxy-. Retrieved from [Link]

-

ResearchGate. (n.d.). N-(4-Chlorophenyl)-2-hydroxybenzamide. Retrieved from [Link]

-

ChemSynthesis. (2025). N-(4-chlorophenyl)-2-hydroxybenzamide. Retrieved from [Link]

- Google Patents. (n.d.). CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride.

-

Oriental Journal of Chemistry. (n.d.). Computational study of N-(2,4-Dichlorophenyl)benzamide. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloroaniline. Retrieved from [Link]

-

Chemical Review and Letters. (2022). Synthesis of azo compounds containing salicylic acid and its derivatives. Retrieved from [Link]

-

Reddit. (2025). Procedure Help: Synthesis of Aspirin through reaction with Salicylic acid and Acetyl Chloride. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. N-(4-Chlorophenyl)-2-hydroxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,4-Dichloroaniline | C6H5Cl2N | CID 11123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,4-DICHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Application Notes & Protocols: Synthesis of N-(2,4-dichlorophenyl)-2-hydroxybenzamide

A Detailed Guide to the Amide Coupling of 2,4-dichloroaniline and Salicyloyl Chloride

Authored by: Senior Application Scientist, Gemini Division

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of N-(2,4-dichlorophenyl)-2-hydroxybenzamide, a member of the salicylanilide class of compounds. Salicylanilides are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including potential use as novel dual inhibitors for targets like HDAC and EGFR.[1] The protocol herein describes the nucleophilic acyl substitution reaction between 2,4-dichloroaniline and salicyloyl chloride, a process commonly conducted under Schotten-Baumann conditions.[2][3][4] We will delve into the mechanistic underpinnings, provide a robust, step-by-step experimental procedure, outline critical safety considerations, and offer insights into the characterization of the final product.

Introduction and Scientific Context

The formation of an amide bond is one of the most fundamental and crucial transformations in organic and medicinal chemistry. The target molecule, N-(2,4-dichlorophenyl)-2-hydroxybenzamide, is a substituted salicylanilide. This structural motif is a privileged scaffold found in numerous biologically active compounds.[1][5]

The synthesis detailed here is an acylation reaction, where the nucleophilic amine group (-NH₂) of 2,4-dichloroaniline attacks the electrophilic carbonyl carbon of salicyloyl chloride.[6][7] This reaction results in the formation of a stable amide linkage. To ensure high yields and prevent unwanted side reactions, a base is utilized to neutralize the hydrogen chloride (HCl) gas generated as a byproduct.[3][8] This specific application of an acyl chloride with an amine in the presence of a base is widely recognized as the Schotten-Baumann reaction.[2][4][9]

Reaction Mechanism and Stoichiometry

The coupling proceeds via a nucleophilic addition-elimination mechanism.[10]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,4-dichloroaniline acts as a nucleophile, attacking the carbonyl carbon of salicyloyl chloride. This breaks the C=O pi bond, forming a tetrahedral intermediate.[6][9]

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled.[9][10]

-

Deprotonation: The resulting protonated amide is then deprotonated by a base (e.g., pyridine or triethylamine) present in the reaction mixture. This step is crucial as it neutralizes the HCl byproduct, which would otherwise react with the starting aniline to form an unreactive ammonium salt, thereby stalling the reaction.[3][8]

Caption: Key stages of the nucleophilic acyl substitution mechanism.

Materials, Reagents, and Equipment

Reagents and Chemicals

| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Quantity (per 0.01 mol scale) | Notes |

| 2,4-Dichloroaniline | 554-00-7 | 162.02 | 1.62 g (0.01 mol) | Toxic and harmful.[11][12] Handle with extreme care. |

| Salicyloyl Chloride | 1441-93-6 | 156.57 | 1.57 g (0.01 mol) | Corrosive, moisture-sensitive. Prepare fresh or use high-purity commercial grade. |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 2.1 mL (0.015 mol) | Base/HCl scavenger. Anhydrous grade recommended. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~50 mL | Anhydrous grade solvent. |

| Hydrochloric Acid (1M) | 7647-01-0 | 36.46 | As needed for work-up | For washing. |

| Sodium Bicarbonate (Sat. Sol.) | 144-55-8 | 84.01 | As needed for work-up | For washing. |

| Brine (Sat. NaCl Sol.) | 7647-14-5 | 58.44 | As needed for work-up | For washing. |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed for drying | Drying agent. |

| Ethanol / Water | 64-17-5 / 7732-18-5 | - | As needed for recrystallization | Purification solvent system. |

Required Equipment

-

Three-neck round-bottom flask (100 mL)

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Reflux condenser with drying tube (e.g., filled with CaCl₂)

-

Ice-water bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Melting point apparatus

-

Thin Layer Chromatography (TLC) plates and chamber

Health and Safety Precautions

This protocol involves hazardous materials and must be performed in a well-ventilated fume hood by trained personnel.

-

2,4-Dichloroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[11][12] May cause damage to organs through prolonged or repeated exposure.[11] It is also very toxic to aquatic life.[11][12]

-

Salicyloyl Chloride: Causes severe skin burns and eye damage. Reacts with water to produce corrosive HCl gas.

-

Thionyl Chloride (if preparing salicyloyl chloride in-situ): Highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gases.[13]

-

Dichloromethane (DCM): A suspected carcinogen and a volatile solvent. Avoid inhalation and skin contact.

Personal Protective Equipment (PPE) is mandatory:

-

Chemical-resistant gloves (nitrile or neoprene).

-

A properly fitted lab coat.[14]

Waste Disposal: All organic and chlorinated waste must be collected in a designated hazardous waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Detailed Experimental Protocol

This procedure is based on established Schotten-Baumann reaction conditions.[3][15]

Caption: Step-by-step workflow for the synthesis and purification.

Procedure:

-

Reactant Preparation: In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube, dissolve 2,4-dichloroaniline (1.62 g, 0.01 mol) and triethylamine (2.1 mL, 0.015 mol) in 25 mL of anhydrous dichloromethane (DCM).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.

-

Addition of Acyl Chloride: Dissolve salicyloyl chloride (1.57 g, 0.01 mol) in 15 mL of anhydrous DCM and add this solution to the dropping funnel. Add the salicyloyl chloride solution dropwise to the stirred aniline solution over 20-30 minutes, ensuring the internal temperature does not exceed 10°C. A white precipitate (triethylammonium chloride) will form.

-

Reaction: After the addition is complete, continue stirring the mixture at 0°C for another 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours. The reaction progress can be monitored by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase), observing the consumption of the 2,4-dichloroaniline spot.

-

Work-up - Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing 50 mL of water. Shake well and separate the layers.

-

Washing: Wash the organic layer sequentially with:

-

50 mL of 1M HCl (to remove excess triethylamine).

-

50 mL of saturated NaHCO₃ solution (to remove any unreacted salicyloyl chloride and acidic impurities).

-

50 mL of brine (to remove residual water).

-

-

Drying and Isolation: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, typically an off-white or pale yellow solid.

-

Purification: Purify the crude solid by recrystallization.[16] Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum. The final product is N-(2,4-dichlorophenyl)-2-hydroxybenzamide.[17]

Product Characterization

The identity and purity of the synthesized N-(2,4-dichlorophenyl)-2-hydroxybenzamide should be confirmed using standard analytical techniques:

-

Melting Point: Compare the observed melting point with literature values. Pure compounds have a sharp melting range.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by observing characteristic shifts and coupling constants for the aromatic protons and carbons, as well as the amide N-H and hydroxyl O-H protons.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (~3400 cm⁻¹), and the amide C=O stretch (strong, ~1650 cm⁻¹).

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₃H₉Cl₂NO₂: 282.12 g/mol ).[17]

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Wet reagents or solvent (acyl chloride hydrolysis).2. Insufficient base.3. Inactive salicyloyl chloride. | 1. Use anhydrous solvents and fresh reagents. Dry glassware thoroughly.2. Ensure at least one equivalent of base is used to scavenge HCl.3. Use freshly prepared or high-purity commercial salicyloyl chloride. |

| Product is Oily or Difficult to Crystallize | Presence of impurities, such as unreacted starting materials or side products. | 1. Ensure the work-up washing steps were performed thoroughly.2. Attempt purification by column chromatography (silica gel). |

| Multiple Spots on TLC of Final Product | Incomplete reaction or presence of side products. | 1. Increase reaction time or gently heat the reaction mixture (e.g., to 40°C).2. Purify via column chromatography before recrystallization. |

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of N-(2,4-dichlorophenyl)-2-hydroxybenzamide via a Schotten-Baumann condensation. By carefully controlling the reaction conditions, especially moisture and temperature, and adhering to the outlined safety procedures, researchers can effectively synthesize this valuable salicylanilide compound for further investigation in drug discovery and materials science.

References

- Vertex AI Search. (n.d.). Aniline on reaction with acetyl chloride gives. Vaia.

- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.

- Fisher Scientific. (n.d.). Amide Synthesis.

- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.

- Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.

- Thermo Fisher Scientific. (n.d.). 2,4-Dichloroaniline Safety Data Sheet.

- OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps.

- Wikipedia. (n.d.). Schotten–Baumann reaction.

- Loba Chemie. (2019, May 17). 2,4-DICHLOROANILINE EXTRA PURE MSDS.

- CDH Fine Chemical. (n.d.). 2,4-DICHLOROANILINE CAS No 554-00-7 MATERIAL SAFETY DATA SHEET.

- Vedantu. (n.d.). Reaction of aniline with acetyl chloride in the presence class 12 chemistry CBSE.

- Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination.

- European Patent Office. (n.d.). Process for preparing salicylamide compounds - EP 0 143 628 B1.

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Salicyloyl Chloride.

- BLDpharm. (n.d.). N-(2,4-Dichlorophenyl)-2-hydroxybenzamide.

- PubMed. (2012, July 15). Synthesis and biological evaluation of N-aryl salicylamides with a hydroxamic acid moiety at 5-position as novel HDAC-EGFR dual inhibitors. National Center for Biotechnology Information.

- ResearchGate. (n.d.). Synthesis of 3,5-Dichlorosalicylic Acid Anilides Containing a Carboxymethoxyl Group in Aniline Fragment.

Sources

- 1. Synthesis and biological evaluation of N-aryl salicylamides with a hydroxamic acid moiety at 5-position as novel HDAC-EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 3. Schotten-Baumann Reaction [organic-chemistry.org]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. vaia.com [vaia.com]

- 7. Reaction of aniline with acetyl chloride in the presence class 12 chemistry CBSE [vedantu.com]

- 8. orgosolver.com [orgosolver.com]

- 9. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. lobachemie.com [lobachemie.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. Lab Reporter [fishersci.it]

- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 17. 37183-28-1|N-(2,4-Dichlorophenyl)-2-hydroxybenzamide|BLD Pharm [bldpharm.com]

HPLC method development for N-(2,4-dichlorophenyl)-2-hydroxybenzamide detection

Application Note: HPLC Method Development for N-(2,4-dichlorophenyl)-2-hydroxybenzamide

Executive Summary

This guide details the protocol for developing a robust High-Performance Liquid Chromatography (HPLC) method for N-(2,4-dichlorophenyl)-2-hydroxybenzamide (commonly referred to as 2',4'-Dichlorosalicylanilide ).

This compound belongs to the salicylanilide class, often used as anthelmintics or antifungal agents. Its structural features—a phenolic hydroxyl group and a dichlorinated aromatic ring—present specific chromatographic challenges: high lipophilicity (LogP > 4.0) and pH-dependent ionization (pKa ~7.5–8.0).

Key Application Areas:

-

Quality Control (QC): Purity analysis of raw materials.

-

Pharmacokinetics (PK): Quantification in plasma matrices (requires solid-phase extraction).

-

Impurity Profiling: Detection of hydrolysis products (2,4-dichloroaniline and salicylic acid).

Physicochemical Profiling & Strategy

Before method construction, we must analyze the molecule to predict its behavior.[1]

| Property | Value (Approx.) | Chromatographic Implication |

| LogP | 4.5 – 5.2 | High Hydrophobicity. Strong retention on C18. Requires high percentage of organic solvent (MeCN) for elution. |

| pKa (Phenol) | 7.5 – 8.0 | pH Sensitivity. At neutral pH, the phenol ionizes, causing peak tailing or loss of retention. Strategy: Maintain Mobile Phase pH < 4.0. |

| UV Max | ~270 nm, ~330 nm | Detection. The conjugated amide/phenol system allows dual-wavelength monitoring. 330 nm is more selective; 270 nm is more sensitive. |

| Solubility | Low in water | Diluent Choice. Samples must be dissolved in Methanol (MeOH) or Acetonitrile (MeCN). |

Strategic Workflow Diagram

The following decision tree outlines the logic for optimizing the separation of this hydrophobic amide.

Caption: Logic flow for developing a reverse-phase method for hydrophobic salicylanilides.

Experimental Protocols

Protocol A: Instrument & Mobile Phase Preparation

Reagents:

-

Acetonitrile (MeCN): HPLC Grade (Sufficient UV transmittance).

-

Water: Milli-Q (18.2 MΩ·cm).

-

Modifier: Formic Acid (for LC-MS compatibility) or Orthophosphoric Acid (85%) (for UV-only, sharper peaks).

Mobile Phase Setup:

-

Solvent A (Aqueous): 0.1% Formic Acid in Water. Rationale: Lowers pH to ~2.7, suppressing phenol ionization.

-

Solvent B (Organic): 100% Acetonitrile. Rationale: Methanol creates higher backpressure; MeCN is preferred for hydrophobic analytes.

Column Selection:

-

Primary: C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).

-

Alternative: Phenyl-Hexyl (if separating from aromatic impurities like 2,4-dichloroaniline).

Protocol B: The "Scouting" Gradient

Use this generic protocol to determine where the peak elutes.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: PDA (Scan 200–400 nm). Extract chromatograms at 254 nm and 330 nm.

Gradient Table (Scouting):

| Time (min) | % Solvent A (0.1% FA) | % Solvent B (MeCN) | Action |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Hold |

| 20.0 | 5 | 95 | Linear Ramp |

| 25.0 | 5 | 95 | Wash |

| 25.1 | 95 | 5 | Re-equilibrate |

| 30.0 | 95 | 5 | End |

Expected Result: Due to high LogP, the analyte will likely elute late (between 15–18 minutes).

Protocol C: Optimized Isocratic Method (The Final Method)

Based on the scouting run, we convert to an isocratic method for better precision in QC environments.

Rationale: Gradient methods drift in baseline; Isocratic methods are more robust for simple formulations. Since the analyte elutes at high organic %, we target ~70-80% B.

Optimized Conditions:

-

Mobile Phase: Isocratic 25:75 (0.1% Phosphoric Acid : Acetonitrile).

-

Wavelength: 270 nm (Quantitation), 330 nm (Identity confirmation).

-

Run Time: 10 minutes.

System Suitability Criteria (Self-Validating Metrics): Every analytical run must pass these checks before data is accepted.

| Parameter | Acceptance Limit | Troubleshooting Failure |

| Retention Factor (k') | 2.0 < k' < 10.0 | If < 2.0, decrease % MeCN. If > 10.0, increase % MeCN. |

| Tailing Factor (T) | T < 1.5 | If > 1.5, check Mobile Phase pH (must be acidic) or column age. |

| Theoretical Plates (N) | > 5000 | If low, check connections for dead volume or replace column. |

| Precision (RSD) | < 2.0% (n=6) | If high, check injector seal or pump stability. |

Mechanistic Insight: The Role of pH

Understanding the chemistry prevents method failure. The phenolic hydroxyl group on the benzamide ring is the critical variable.

-

At pH > 8: The phenol deprotonates (

). The molecule becomes ionic, extremely polar, and elutes near the void volume (t0), often co-eluting with solvent fronts. -

At pH < 4: The phenol remains protonated (

). The molecule is neutral and interacts strongly with the C18 stationary phase via hydrophobic dispersion forces.

Visualizing the Interaction:

Caption: Mechanism of retention. Acidic pH ensures the analyte remains neutral for C18 interaction.

Troubleshooting & Impurity Profiling

If the method detects impurities, they are likely hydrolysis products.

-

Salicylic Acid: Very polar. Will elute early (approx. 2-3 mins).

-

2,4-Dichloroaniline: Moderately polar, basic. May tail if silanols are active.

-

Dimerization: Salicylanilides can photodegrade. Protect samples from light (amber glassware).

Resolution Protocol: If Salicylic Acid co-elutes with the solvent front:

-

Action: Lower the initial organic concentration to 5% B and hold for 3 minutes before ramping. This "traps" the main peak while flushing polar impurities.

References

-

Separation of Salicylamide on Newcrom R1 HPLC column. SIELC Technologies. (Methodology for salicylamide derivatives using acidic mobile phases). Link

-

Determination of seven restricted halogenated salicylanilides in cosmetics by high performance liquid chromatography. Analytical Methods, Royal Society of Chemistry, 2016. (Grounding for C18/Formic Acid detection of chlorinated salicylanilides). Link

-

General Chapter <621> Chromatography. United States Pharmacopeia (USP). (Standards for System Suitability and Tailing Factors). Link

-

LogP and pH-Dependent Lipophilicity. ChemRxiv, 2023. (Theoretical basis for pKa suppression strategies in method development). Link

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS - Arabian Journal of Chemistry [arabjchem.org]

- 3. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Antibacterial Screening of Salicylanilide Derivatives

Introduction: The Resurgence of Salicylanilides in an Era of Antibiotic Resistance

Salicylanilides, a class of compounds characterized by a 2-hydroxy-N-phenylbenzamide scaffold, have a long history in medicinal and veterinary applications, primarily as anthelmintic and antifungal agents.[1][2][3][4] However, with the escalating crisis of antibiotic resistance, there is a renewed and urgent interest in exploring their potential as antibacterial agents.[5][6] Numerous studies have demonstrated that salicylanilide derivatives exhibit potent activity, particularly against Gram-positive bacteria, including challenging multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[2][5][7]

The mechanism of antibacterial action for salicylanilides is multifaceted. Historically, they were known to uncouple oxidative phosphorylation in mitochondria, leading to a disruption of the cellular energy supply.[1] More recent research has revealed that they can also cause membrane damage and inhibit bacterial two-component regulatory systems (TCS), which are crucial for sensing and responding to environmental stimuli.[1][8] Furthermore, some salicylanilide derivatives have been identified as virulence inhibitors, capable of blocking the type III secretion system (T3SS), a molecular syringe used by many Gram-negative bacteria to inject toxins into host cells.[9][10]

This guide provides a comprehensive overview and detailed protocols for the in vitro antibacterial screening of novel salicylanilide derivatives. It is designed for researchers, scientists, and drug development professionals seeking to evaluate this promising class of compounds. The methodologies described herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.

I. Pre-screening Considerations: Understanding the Chemistry and Biology

Before embarking on antibacterial screening, it is crucial to understand the physicochemical properties of the salicylanilide derivatives and the biological rationale for testing.

Structure-Activity Relationship (SAR)

The antibacterial potency of salicylanilides is heavily influenced by the nature and position of substituents on both the salicylic acid and aniline rings. Key considerations include:

-

Halogenation: The presence of electron-withdrawing groups, such as chlorine or bromine, on the rings often enhances antibacterial activity.[8][11]

-

Trifluoromethyl Groups: The addition of a trifluoromethyl (-CF3) moiety can significantly increase the antimicrobial properties of the salicylanilide scaffold.[7][11]

-

Phenolic Hydroxyl Group: The 2-OH group is generally considered essential for activity, although esterification of this group to create prodrugs can sometimes lead to improved antimicrobial effects.[1][8]

A thorough understanding of the SAR for your specific series of derivatives will aid in the interpretation of screening results and guide future chemical modifications.

Solubility and Compound Preparation

Salicylanilide derivatives are often lipophilic and may have poor aqueous solubility. Proper solubilization is critical for accurate and reproducible results in in vitro assays.

-

Solvent Selection: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions. It is essential to use high-purity, anhydrous DMSO to prevent compound precipitation.

-

Stock Concentration: Prepare high-concentration stock solutions (e.g., 10-50 mM) to minimize the final concentration of DMSO in the assay, which should ideally be kept below 1% (v/v) to avoid solvent-induced toxicity to the bacteria.

-

Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate culture medium on the day of the experiment. Vortex thoroughly to ensure complete dissolution.

II. Core Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[12][13][14] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][15] This protocol is adapted from CLSI guidelines.[14]

Materials and Equipment

-

Salicylanilide derivatives (as DMSO stock solutions)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, MRSA USA300, Escherichia coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well flat-bottom microtiter plates

-

Spectrophotometer or McFarland turbidity standards

-

Multichannel pipette

-

Incubator (35 ± 2 °C)

-

Plate reader (optional, for quantitative growth assessment)

Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution assay.

Figure 1: Workflow for the broth microdilution assay.

Step-by-Step Protocol

-

Prepare Compound Dilution Plate:

-

In a separate 96-well plate, prepare serial two-fold dilutions of your salicylanilide derivatives in CAMHB at twice the final desired concentration. For example, to test a final concentration range of 64 to 0.5 µg/mL, prepare 2x concentrations of 128 to 1 µg/mL.

-

Include a positive control (a known antibiotic like vancomycin for Gram-positives or ciprofloxacin for Gram-negatives) and a negative control (DMSO at the highest concentration used for the test compounds).

-

-

Prepare Bacterial Inoculum:

-

From a fresh (18-24 hour) agar plate, select several morphologically similar colonies and suspend them in sterile saline or CAMHB.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate. A 1:100 dilution is a common starting point.

-

-